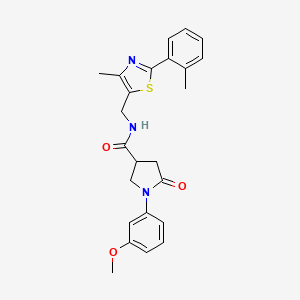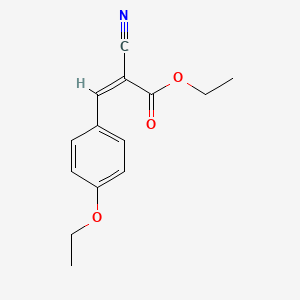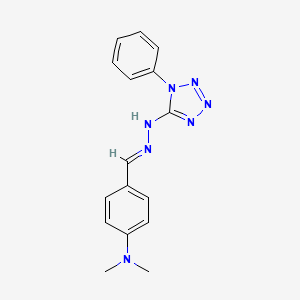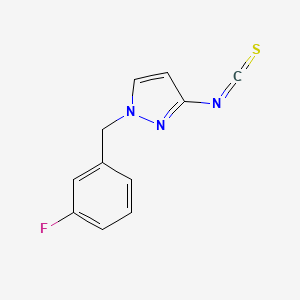
(6,7-Dimethoxy-4-tosylquinolin-3-yl)(4-ethylphenyl)methanone
カタログ番号 B2674173
CAS番号:
866812-97-7
分子量: 475.56
InChIキー: DIKOMVIKDCPLBN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides . Products of heterocyclization were isolated on condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols . In the case of o-hydroxybenzyl alcohols, products of a Michael aza reaction were obtained .Chemical Reactions Analysis
The main direction of fragmentation in similar compounds is a retro-Diels–Alder reaction, leading to 6,7-dimethoxy-3,4-dihydroisoquinoline and corresponding o-quinone methide . The formation of the cyclic system may be interpreted as the result of a [4+2] cycloaddition reaction with inverted electronic requirements .科学的研究の応用
Synthesis and Characterization
- The compound has been a focus of research due to its structural complexity and potential biological activities. Studies have detailed the synthesis of related quinoline derivatives through various organic reactions, highlighting the versatility of these compounds in chemical synthesis. For instance, a study explored the synthesis of benzylisoquinoline alkaloids from Beilschmiedia brevipes, providing insights into the structural elucidation of these compounds using spectroscopic methods such as NMR, UV, IR, and HRESIMS (Pudjiastuti et al., 2010).
Antioxidant Properties
- Compounds structurally similar to "(6,7-Dimethoxy-4-tosylquinolin-3-yl)(4-ethylphenyl)methanone" have been synthesized and evaluated for their antioxidant activities. These studies involve the synthesis of derivatives and their evaluation against various oxidative stress markers, demonstrating significant antioxidant power and potential for therapeutic applications (Çetinkaya et al., 2012).
Anticancer Activity
- Research into the anticancer properties of quinoline derivatives has shown promising results. A study on tetrahydroisoquinoline derivatives revealed their tumor-specific cytotoxicity against human oral squamous cell carcinoma cell lines, suggesting the importance of molecular size for cytotoxicity induction and potential autophagy induction in cancer cells (Hatano et al., 2009).
Photochemical and Electrochemical Applications
- The reactivity of quinoline derivatives under photochemical and electrochemical conditions has been explored, providing insights into their potential applications in material science and organic synthesis. These studies offer novel methodologies for the synthesis of complex molecules and the exploration of their electronic properties (Mattes & Farid, 1986).
Advanced Organic Synthesis Techniques
- Advanced synthesis techniques involving quinoline derivatives have led to the development of various substituted quinoline compounds, showcasing the utility of these molecules in complex organic synthesis and the creation of libraries of bioactive molecules with potential pharmaceutical applications (Dalai et al., 2006).
特性
IUPAC Name |
[6,7-dimethoxy-4-(4-methylphenyl)sulfonylquinolin-3-yl]-(4-ethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5S/c1-5-18-8-10-19(11-9-18)26(29)22-16-28-23-15-25(33-4)24(32-3)14-21(23)27(22)34(30,31)20-12-6-17(2)7-13-20/h6-16H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKOMVIKDCPLBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-Dimethoxy-4-tosylquinolin-3-yl)(4-ethylphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![ethyl 4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2674090.png)
![3-allyl-8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674093.png)


![Methyl 4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate](/img/structure/B2674097.png)
![3-(4-chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2674099.png)

![2-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2674102.png)
![2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate](/img/structure/B2674104.png)
![(2-((Difluoromethyl)sulfonyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2674107.png)
![8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674108.png)


